molecular formula C13H11NO3S2 B2355934 2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 315694-28-1

2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B2355934
CAS No.: 315694-28-1
M. Wt: 293.36
InChI Key: ZFDKMZPINGTQSH-UHFFFAOYSA-N
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Description

2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and catalysts like potassium t-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Mechanism of Action

The mechanism of action of 2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects could be due to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and applications. Its combination of a thiophene ring with a cyclopenta[b]thiophene moiety makes it a valuable compound for various research and industrial purposes .

Properties

IUPAC Name

2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c15-11(9-5-2-6-18-9)14-12-10(13(16)17)7-3-1-4-8(7)19-12/h2,5-6H,1,3-4H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDKMZPINGTQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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